molecular formula C10H12N2S B1284930 3,4-Dihydroisoquinoline-2(1H)-carbothioamide CAS No. 31964-52-0

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B1284930
CAS RN: 31964-52-0
M. Wt: 192.28 g/mol
InChI Key: JZQZVILRSLXZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroisoquinoline-2(1H)-carbothioamide is a chemical compound that has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a dihydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing nitrogen. The carbothioamide moiety attached to this core structure suggests potential for interaction with biological targets.

Synthesis Analysis

The synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, including 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, has been achieved through a simple one-step reaction protocol. This method provides a straightforward approach to generate a series of compounds for further biological evaluation . Another related synthesis involves the Pictet-Spengler reaction, which is used to create a conformationally constrained tyrosine analogue, demonstrating the versatility of reactions that can be applied to dihydroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide and its analogues is crucial for their biological activity. The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups on the compounds enhances their activity . Additionally, the stereoselective synthesis of related isoquinolinones and oxoberbines from homophthalic anhydrides and azomethines provides insights into the three-dimensional conformation of these molecules, which is important for understanding their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide is influenced by its functional groups. The carbothioamide group, in particular, is known to participate in various chemical reactions, which can be exploited to create a diverse array of derivatives with potential biological activities. The synthesis of carbothiohydrazide or carbohydrazide based small molecule compounds, as reported in the literature, exemplifies the chemical versatility of the dihydroisoquinoline scaffold .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide are not detailed in the provided papers, the general properties of such compounds can be inferred. Typically, these compounds would exhibit moderate solubility in organic solvents and might show varying degrees of solubility in water depending on the nature of the substituents. The presence of the carbothioamide group suggests potential for hydrogen bonding, which could affect the compound's solubility and stability.

Scientific Research Applications

1. Antidepressant and Anticonvulsant Agents

  • Summary of Application: This compound has been studied for its potential as an antidepressant and anticonvulsant agent. Specifically, derivatives of this compound have been synthesized and evaluated for their biological effects .
  • Methods of Application: The study involved the synthesis of nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. These compounds were then evaluated for their antidepressant and anticonvulsant activities .
  • Results: Compounds 2h, 2k, 2r, and 2s exhibited potent antidepressant activity and displayed the antidepressant effects in a dose-dependent manner from 10 to 30 mg/kg in the FST and TST. Compounds 2r and 2s also exhibited anticonvulsant activity against MES-induced seizures .

2. Free-Radical Scavenging

  • Summary of Application: Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic acid, which is structurally similar to 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, have been synthesized and tested for their free-radical scavenging activity .
  • Methods of Application: The study involved the synthesis of a series of hydroxy- and halogeno-substituted 3,4-dihydroisoquinoline-3-carboxylic acids. These compounds were then tested for their free-radical scavenging activity using various assays .
  • Results: Almost all of the newly synthesized compounds exhibited radical scavenging capabilities. Some compounds also showed moderate inhibitory activities against DAAO, AChE, and BuChE .

properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZVILRSLXZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588596
Record name 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

CAS RN

31964-52-0
Record name 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Reactant of Route 2
Reactant of Route 2
3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Reactant of Route 3
3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Reactant of Route 4
3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Reactant of Route 5
3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Reactant of Route 6
3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Citations

For This Compound
22
Citations
F Ali, S Shamim, M Lateef, KM Khan, M Taha… - ACS …, 2021 - ACS Publications
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues 1–22 were synthesized by a simple one-step reaction protocol and subjected to in vitro urease inhibition studies for the first …
Number of citations: 10 pubs.acs.org
AA Aghekyan, ZS Arustamyan, RE Margaryan… - Russian Journal of …, 2022 - Springer
Abstract Treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid gave 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline …
Number of citations: 0 link.springer.com
H Qian, W Chen, X Zhang, H Zhang… - Letters in Drug …, 2010 - ingentaconnect.com
TRPV1 receptor is an important analgesia target. Its antagonists are expected to prevent pain perception by blocking the receptor directly. In this letter, eight dihydroisoquinoline-2(1H)-…
Number of citations: 2 www.ingentaconnect.com
U Ray, F John, S Pooppadi, J George… - Journal of …, 2021 - Wiley Online Library
Aromatic thiourea derivatives were synthesized by standard reactions from isothiocyanates in high yield. An efficient one‐pot synthesis of primary amine with carbon disulfide involving …
Number of citations: 2 onlinelibrary.wiley.com
F Ricci, A Angeli, F Mancuso, L De Luca… - …, 2023 - Wiley Online Library
The tumor‐expressed human carbonic anhydrase (hCA) isoforms hCA IX and hCA XII have been extensively studied to develop anticancer agents targeting solid tumors in combined …
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Certain derivatives and analogues of capsazepine are potent in vitro inhibitors of bronchoconstriction in human small airways. During an investigation of the dependency of the potency …
Number of citations: 22 www.sciencedirect.com
IV Kulakov - Chemistry of Natural Compounds, 2015 - Springer
One method for preparing new biologically active compounds is to modify already known physiologically active alkaloids with a particular pharmacological activity. Synthons for …
Number of citations: 1 link.springer.com
BV Varun, KR Prabhu - RSC advances, 2013 - pubs.rsc.org
A novel, user-friendly, and convenient method for the synthesis of trisubstituted thioureas of arylamines is presented, for the first time, using in situ generated dithiocarbamates of …
Number of citations: 11 pubs.rsc.org
S Skogvall, M Berglund, MF Dalence-Guzmán… - Pulmonary …, 2007 - Elsevier
Capsazepine is known as a transient receptor potential channel vanilloid subfamily 1 (TRPV 1 ) antagonist that inhibits bronchoconstriction evoked in animals by TRPV 1 agonists. In …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.